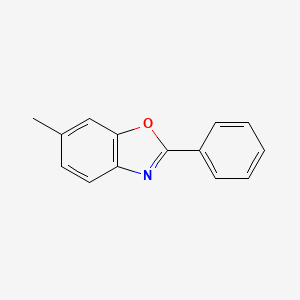

6-Methyl-2-phenyl-1,3-benzoxazole

Description

Historical Context and Evolution of Benzoxazole (B165842) Research

The journey of benzoxazole research is a compelling narrative of chemical discovery and innovation. The parent five-membered oxazole (B20620) ring was first synthesized in 1947, a development that laid the groundwork for the exploration of its fused-ring analogue, benzoxazole. This bicyclic system, comprising a benzene (B151609) ring fused to an oxazole ring, quickly captured the attention of chemists.

Early research focused on the fundamental synthesis of the benzoxazole core. One of the most traditional and enduring methods involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. Over the decades, a plethora of synthetic strategies have been developed to improve efficiency, yield, and substrate scope. These advancements include the use of various catalysts such as Brønsted acids, Lewis acids, and metal catalysts, as well as the application of greener technologies like microwave-assisted synthesis and the use of ionic liquids. The evolution of these synthetic methodologies has been crucial in making a diverse array of benzoxazole derivatives accessible for further investigation.

Benzoxazole Scaffold as a Privileged Heterocycle in Chemical Sciences

The benzoxazole framework is widely regarded as a "privileged scaffold" in medicinal chemistry and material science. This term is bestowed upon molecular structures that are capable of binding to multiple biological targets with high affinity, thus exhibiting a broad spectrum of biological activities. The benzoxazole ring system's unique electronic and structural features, including its aromaticity and the presence of both hydrogen bond donors and acceptors, allow it to interact favorably with a variety of enzymes and receptors in biological systems.

The significance of the benzoxazole scaffold is underscored by its presence in numerous natural products and commercially available pharmaceutical agents. jst.go.jp Its derivatives have been reported to exhibit an impressive array of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. mdpi.com This wide range of biological activities has made the benzoxazole nucleus a focal point for drug discovery and development programs worldwide.

Specific Focus on 6-Methyl-2-phenyl-1,3-benzoxazole and its Derivatives within Academic Inquiry

Within the broad family of benzoxazoles, this compound represents a compound of significant academic interest. The presence of a methyl group at the 6-position and a phenyl group at the 2-position provides a foundational structure for further chemical modification and exploration of structure-activity relationships.

A documented synthesis for this compound involves the reaction of 6-amino-m-cresol with benzoyl chloride in pyridine. prepchem.com The initial reaction forms an intermediate, N-(2'-hydroxy-4'-methylbenzanilide), which upon heating, undergoes cyclization to yield the final product. prepchem.com

Academic inquiry has extended to various derivatives of this core structure. For instance, the related compound, 6-Methyl-1,3-benzoxazol-2-amine, serves as a versatile building block for the synthesis of more complex molecules with potential biological applications. Research has shown that derivatives of this and similar structures exhibit notable antimicrobial and antiprotozoal activities.

The exploration of derivatives of this compound is driven by the quest for novel compounds with enhanced or specific biological activities. Studies on related 2-substituted benzoxazoles have demonstrated potent antibacterial and anticancer properties, often linked to the inhibition of key enzymes like DNA gyrase. nih.gov The substitution pattern on both the benzoxazole ring and the 2-phenyl group plays a crucial role in determining the biological efficacy of these compounds.

The crystal structure of a closely related derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, has been elucidated, providing valuable insights into the molecular geometry and intermolecular interactions that can influence the compound's properties. jst.go.jp Such structural studies are vital for understanding the compound's behavior at a molecular level and for the rational design of new derivatives.

Below are tables detailing the physicochemical properties of this compound and some of its related derivatives, as well as a summary of the reported biological activities for this class of compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₁NO | 209.25 | 14016-00-3 |

| 6-Methyl-1,3-benzoxazol-2-amine | C₈H₈N₂O | 148.17 | 188063-14-1 |

| 6-Methyl-1,3-benzoxazole-2(3H)-thione | C₈H₇NOS | 165.22 | Not Available |

| 6-Chloro-2-hydrazino-1,3-benzoxazole | C₇H₆ClN₃O | 183.60 | 912773-31-0 |

Table 2: Overview of Investigated Biological Activities of this compound Derivatives and Related Compounds

| Activity | Description |

| Antimicrobial | Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. |

| Anticancer | Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising activity. nih.govnih.gov |

| Antiprotozoal | Some related benzoxazole derivatives have demonstrated activity against parasites like Plasmodium falciparum. |

| Enzyme Inhibition | The mechanism of action for some of the biological activities is attributed to the inhibition of specific enzymes, such as DNA gyrase. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGXYVCUNUJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494808 | |

| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14016-00-3 | |

| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Analysis of 6 Methyl 2 Phenyl 1,3 Benzoxazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Data Analysis

The proton NMR spectrum of 6-Methyl-2-phenyl-1,3-benzoxazole, recorded in deuterochloroform (CDCl₃), exhibits characteristic signals that correspond to the different protons in the molecule. The aromatic protons of the benzoxazole (B165842) ring system and the phenyl substituent resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl group protons, being attached to the benzoxazole core, appear as a singlet in the upfield region.

A detailed assignment of the proton signals for this compound is provided in the table below. For comparative purposes, data for the parent compound, 2-phenyl-1,3-benzoxazole, and another analogue, 2-(2-Methylphenyl)benzoxazole, are also included.

Table 1: ¹H NMR Data of this compound and its Analogues in CDCl₃

| Compound | Chemical Shift (δ ppm) and Multiplicity | Assignment |

|---|---|---|

| This compound | 8.24-8.22 (m, 2H) | Phenyl Protons |

| 7.64 (d, J=8.08 Hz, 1H) | Benzoxazole Proton | |

| 7.51 (s, 3H) | Phenyl Protons | |

| 7.37 (s, 1H) | Benzoxazole Proton | |

| 7.16 (d, J=8.08 Hz, 1H) | Benzoxazole Proton | |

| 2.50 (s, 3H) | Methyl Protons | |

| 2-Phenyl-1,3-benzoxazole | 8.27 (d, J=6.3 Hz, 2H) | Phenyl Protons |

| 7.80-7.78 (m, 1H) | Benzoxazole Proton | |

| 7.60-7.58 (m, 1H) | Benzoxazole Proton | |

| 7.53 (d, J=7.0 Hz, 3H) | Phenyl Protons | |

| 7.36 (dd, J=6.0, 3.1 Hz, 2H) | Benzoxazole Protons | |

| 2-(2-Methylphenyl)benzoxazole | 8.18-8.21 (m, 1H) | Phenyl Proton |

| 7.80-7.85 (m, 1H) | Benzoxazole Proton | |

| 7.59-7.63 (m, 1H) | Benzoxazole Proton | |

| 7.35-7.45 (m, 5H) | Phenyl & Benzoxazole Protons | |

| 2.84 (s, 3H) | Methyl Protons |

Data sourced from references mdpi.com.

¹³C NMR Data Analysis

The ¹³C NMR spectrum provides valuable information regarding the carbon framework of the molecule. In this compound, the spectrum reveals distinct signals for each carbon atom, including those of the benzoxazole core, the phenyl ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each carbon atom.

The table below presents the ¹³C NMR data for this compound and its analogues.

Table 2: ¹³C NMR Data of this compound and its Analogues in CDCl₃

| Compound | Chemical Shift (δ ppm) |

|---|---|

| This compound | 163.2, 150.6, 142.1, 142.0, 129.6, 127.5, 124.8, 124.4, 124.3, 119.8, 110.4, 21.6 |

| 2-Phenyl-1,3-benzoxazole | 162.02, 149.72, 140.96, 130.55, 127.90, 126.63, 126.07, 124.12, 123.59, 118.97, 109.58 |

| 2-(2-Methylphenyl)benzoxazole | 163.63, 150.54, 142.39, 139.08, 131.99, 131.09, 130.16, 126.49, 126.26, 125.20, 124.57, 120.37, 110.68, 22.38 |

Data sourced from references mdpi.com.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. While specific experimental IR and Raman spectra for this compound were not available in the searched literature, the vibrational characteristics can be inferred from the analysis of its analogues.

Vibrational Mode Assignment

The vibrational spectrum of a molecule is characterized by a series of absorption bands, each corresponding to a specific molecular vibration. For benzoxazole derivatives, key vibrational modes include C-H stretching of the aromatic rings, C=N and C=C stretching within the heterocyclic and phenyl rings, and C-O-C stretching of the oxazole (B20620) ring. The presence of a methyl group introduces additional C-H stretching and bending vibrations.

Based on data from analogues like 5-nitro-2-phenylbenzoxazole, the following table outlines the expected vibrational mode assignments for this compound. esisresearch.org

Table 3: Expected Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 2950-2850 | Methyl C-H Stretching |

| 1620-1580 | C=N Stretching |

| 1600-1450 | Aromatic C=C Stretching |

| 1270-1200 | Asymmetric C-O-C Stretching |

| 1070-1020 | Symmetric C-O-C Stretching |

Assignments are based on general ranges for related compounds and data from reference esisresearch.org.

Potential Energy Distribution Analysis

A complete Potential Energy Distribution (PED) analysis, which quantitatively relates the vibrational frequencies to the internal coordinates of the molecule, typically requires computational quantum mechanical calculations. Such an analysis would provide a more precise assignment of the vibrational modes by detailing the contribution of each bond stretching, angle bending, and torsional motion to each observed band. This level of analysis is beyond the scope of the currently available experimental data.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) of this compound confirms its elemental composition. The experimentally determined mass-to-charge ratio (m/z) for the molecular ion [M]⁺ was found to be 209.0840, which is in excellent agreement with the calculated value of 209.0841 for the formula C₁₄H₁₁NO.

The mass spectrum of the parent compound, 2-phenyl-1,3-benzoxazole, shows a prominent molecular ion peak at m/z 195, corresponding to its molecular weight. nist.gov The fragmentation of benzoxazole derivatives under electron ionization often involves the cleavage of the oxazole ring.

X-ray Crystallography for Solid-State Structure Determination

Studies on various benzoxazole derivatives reveal that they crystallize in common space groups, with the molecular packing dictated by a combination of intermolecular forces. For instance, the derivative (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile crystallizes in the monoclinic space group P21/c. scispace.com Another analogue, 2-(2-aminophenyl)-1,3-benzoxazole, also crystallizes in the monoclinic P21/c space group, but with two independent molecules in the asymmetric unit. iucr.orgnih.gov The crystal structure of methyl 1,3-benzoxazole-2-carboxylate was found to be in the monoclinic space group P21. nih.govresearchgate.net

These crystallographic studies provide a foundation for understanding the structure-property relationships in benzoxazole-based materials, which are of interest for their applications in medicinal chemistry and materials science. scispace.comiucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For benzoxazole derivatives, hydrogen bonding and π-π stacking are the most prominent of these interactions.

Hydrogen Bonding:

In analogues of this compound that contain suitable functional groups, hydrogen bonding plays a significant role in the crystal packing. For example, in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming zigzag chains. iucr.orgnih.gov This compound also exhibits intramolecular N—H⋯N hydrogen bonds, which create an S(6) ring motif. iucr.orgnih.gov Similarly, 2-(4-aminophenyl)-1,3-benzoxazole features intermolecular N—H⋯N hydrogen bonds that link the molecules into one-dimensional chains. nih.govresearchgate.net

In more complex systems, a network of hydrogen bonds can be observed. The crystal structures of some biologically active benzoxazoles are stabilized by both intra- and intermolecular O–H···N hydrogen bonds. semanticscholar.org In other cases, such as fluorinated bis-benzoxazines, C-H⋯F hydrogen bonds are the dominant intermolecular interaction. nih.gov The ability of the azole nitrogen to act as a hydrogen-bond acceptor is a key feature in these interactions. acs.org

However, not all benzoxazole derivatives exhibit hydrogen bonding. The crystal structure of 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, for instance, is stabilized solely by van der Waals interactions, with no classical hydrogen bonds present. researchgate.net

π-π Stacking:

Aromatic π-π stacking interactions are another crucial factor in the crystal packing of benzoxazole analogues. These interactions occur between the electron-rich aromatic rings of adjacent molecules. In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, weak aromatic π–π stacking links the hydrogen-bonded chains into a three-dimensional network, with a minimum centroid–centroid separation of 3.6212 (9) Å. iucr.orgnih.gov For 2-(4-aminophenyl)-1,3-benzoxazole, π-π interactions with a centroid–centroid distance of 3.6560 (15) Å connect neighboring chains into a two-dimensional network. nih.govresearchgate.net

The crystal structure of methyl 1,3-benzoxazole-2-carboxylate also shows π–π interactions, with a centroid-centroid distance of 3.6640 (11) Å, linking slipped stacks of molecules. researchgate.net The presence and geometry of these π-π interactions are significant as they can influence the electronic and photophysical properties of the materials. nih.govrsc.org

Conformational Analysis

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be precisely determined by X-ray crystallography. For 2-phenyl-1,3-benzoxazole derivatives, a key conformational parameter is the dihedral angle between the benzoxazole ring system and the phenyl ring at the 2-position. This angle provides insight into the degree of planarity and steric hindrance within the molecule.

In the solid state, molecules may adopt higher-energy conformations due to the influence of crystal packing forces, corresponding to local minima on the potential energy surface. nih.gov

For the analogue 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, the molecule adopts a V-shape, with a significant dihedral angle of 70.33 (14)° between the mean plane of the 1,2-benzoxazole system and the phenyl ring. researchgate.net In contrast, 2-(2-aminophenyl)-1,3-benzoxazole is nearly planar, with very small dihedral angles of 0.74 (8)° and 0.67 (6)° for the two independent molecules in the asymmetric unit. iucr.orgnih.gov The analogue 2-(4-aminophenyl)-1,3-benzoxazole exhibits a dihedral angle of 11.8 (1)° between the benzoxazole ring system and the benzene (B151609) ring, indicating a slight twist from planarity. nih.govresearchgate.net

The conformation of substituents on the benzoxazole ring system is also of interest. For example, in (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the molecule adopts an E-configuration around the C=C double bond. scispace.com In other derivatives, the conformation of flexible side chains, such as a piperazine (B1678402) ring, can vary, leading to different crystal polymorphs with distinct intermolecular interactions. mdpi.com The oxazine (B8389632) ring in some benzoxazine (B1645224) derivatives has been observed to adopt a half-chair conformation. nih.govnstda.or.th

Computational and Theoretical Investigations of 6 Methyl 2 Phenyl 1,3 Benzoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used for calculating the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. mdpi.com For benzoxazole (B165842) derivatives, DFT studies help elucidate their stability, reactivity, and spectroscopic properties. mdpi.comajchem-a.com

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Methyl-2-phenyl-1,3-benzoxazole, the process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached.

The benzoxazole ring system itself is inherently planar. In related structures, such as methyl 1,3-benzoxazole-2-carboxylate, the molecule is observed to be almost planar. nih.goviucr.org This planarity is crucial for π-conjugation between the fused benzene (B151609) ring and the oxazole (B20620) moiety. The addition of a phenyl group at the 2-position introduces a key dihedral angle between the benzoxazole system and the phenyl ring. Experimental and computational studies on similar compounds reveal that these two ring systems are often nearly coplanar, which facilitates extended π-electron delocalization across the molecule. For instance, in 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the dihedral angle between the phenyl and benzoxazole mean planes is a mere 6.7(1)°. researchgate.net This near-planar conformation is a hallmark of conjugated systems and is expected to be a key feature of the optimized geometry of this compound.

Table 1: Dihedral Angles in Related Benzoxazole Structures

| Compound | Dihedral Angle (Benzoxazole vs. Phenyl Ring) | Reference |

| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | 6.7(1)° | researchgate.net |

| 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone | 9.91(9)° | mdpi.com |

This table presents data for structurally similar compounds to illustrate the expected geometric features of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govshd-pub.org.rs A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer. nih.gov

Table 2: Frontier Molecular Orbital Energies and Gaps for Related Benzoxazole Derivatives

| Compound ID (from study) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| B1 | Not Reported | Not Reported | 4.2928 | researchgate.net |

| B2 | Not Reported | Not Reported | 4.3219 | researchgate.net |

This table is based on data for 2-(p-methylphenyl)-5-(substituted acetamido)benzoxazole derivatives, which are structurally related to the subject compound. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the complex wavefunction of a molecule in terms of localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals. researchgate.net It provides detailed information on intramolecular interactions, such as hyperconjugation and charge delocalization, by evaluating the interactions between filled (donor) and vacant (acceptor) orbitals. shd-pub.org.rs The stabilization energy (E(2)) associated with these interactions quantifies the strength of electron delocalization, which is crucial for molecular stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would be expected to show the most negative potential localized around the electronegative nitrogen and oxygen atoms of the benzoxazole ring. ajchem-a.com These sites represent the most likely points for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the phenyl and methyl groups would exhibit positive potential. This type of analysis has been applied to various benzoxazole and related heterocyclic derivatives to understand their intermolecular interactions and binding mechanisms with biological targets. ajchem-a.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. xjtlu.edu.cn In the context of drug discovery, MD simulations are essential for understanding the stability and conformational dynamics of a ligand when bound to its biological target, providing insights that are not available from static docking studies. nih.govxjtlu.edu.cn

For the related 2-(p-methylphenyl)-benzoxazole derivatives, MD simulations were conducted for 50 nanoseconds to evaluate their interactions with the DNA gyrase enzyme. researchgate.net The stability of the protein-ligand complex was assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues throughout the simulation. The study found that the complexes formed by the active benzoxazole derivatives remained stable, with average RMSD values around 0.15 nm, indicating a stable binding mode within the enzyme's active site. researchgate.net The RMSF analysis further showed that the ligand-bound protein was slightly more stable than the unbound (apo) protein in key regions of the active site. researchgate.net

Table 3: Summary of Molecular Dynamics Simulation Findings for Related Benzoxazole-DNA Gyrase Complexes

| Parameter | Duration | Finding | Implication | Reference |

| RMSD | 50 ns | Average value of ~0.15 nm for the complex | The ligand-protein complex is stable over time. | researchgate.net |

| RMSF | 50 ns | Ligand-bound protein showed less fluctuation in the active site compared to the apo-protein | The ligand stabilizes the protein conformation upon binding. | researchgate.net |

This table summarizes findings for 2-(p-methylphenyl)-5-(substituted acetamido)benzoxazole derivatives complexed with DNA gyrase. researchgate.net

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor), typically a protein. nih.gov This method is instrumental in structure-based drug design for screening virtual libraries of compounds and elucidating potential mechanisms of action. xjtlu.edu.cnresearchgate.net

The 2-phenyl-1,3-benzoxazole scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor of various enzymes. A notable study focused on a library of 2-phenyl-1,3-benzoxazoles and their antimicrobial activity, which was linked to the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov Docking simulations revealed how these compounds fit into the ATP-binding site of the DNA gyrase B subunit. researchgate.net The binding is typically stabilized by a network of interactions, including:

Hydrogen bonds with key amino acid residues in the active site.

Hydrophobic interactions between the aromatic rings of the benzoxazole scaffold and nonpolar residues of the enzyme.

π-π stacking interactions between the planar aromatic systems.

In a study of 2-(p-methylphenyl)-benzoxazole derivatives, docking results showed that the compounds superimposed well within the DNA gyrase ATP binding site, demonstrating similar protein-ligand interactions to known inhibitors. researchgate.net Such studies are crucial for establishing a structure-activity relationship (SAR), guiding the synthesis of more potent and selective inhibitors. xjtlu.edu.cnmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on closely related benzoxazole derivatives provide a strong foundation for understanding its potential in this area.

Research on 2-(p-substituted-phenyl) benzoxazole derivatives has demonstrated the utility of QSAR in correlating their antifungal activity against Candida albicans with various physicochemical parameters. dergipark.org.tr In these studies, a multiple regression method was employed, utilizing hydrophobic, electronic, and steric constants as descriptors. dergipark.org.tr The findings revealed that combinations of these parameters were more significant in predicting activity than any single parameter alone, highlighting the multifactorial nature of the structure-activity relationship in this class of compounds. dergipark.org.tr

Similarly, a QSAR model was successfully built for a series of benzoxazole derivatives as potential inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum. nih.gov This model, which used energy-based descriptors from molecular docking studies, yielded a good correlation coefficient, suggesting that such approaches are promising for designing more potent inhibitors. nih.gov The predictive performance of the QSAR model was further assessed using cross-validation procedures. nih.gov

The principles from these studies can be extrapolated to this compound. A hypothetical QSAR study on a series of its derivatives would likely involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: These describe the electronic aspects of the molecule, including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges. These are often calculated using methods like Density Functional Theory (DFT).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar refractivity, and various topological indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a key parameter.

A resulting QSAR equation would take the general form:

Biological Activity = f (Descriptor 1, Descriptor 2, ..., Descriptor n)

The following table provides an example of the types of descriptors that would be relevant in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Relevance in QSAR Modeling |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Influences how the molecule interacts with polar receptors. | |

| Steric | Molecular Weight | Provides a basic measure of the molecule's size. |

| Molar Refractivity | Relates to the volume occupied by the molecule and its polarizability. | |

| Hydrophobic | LogP | Indicates how the molecule will partition between aqueous and lipid environments, affecting its ability to cross cell membranes. |

By establishing a statistically significant QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby streamlining the drug discovery process.

Theoretical Insights into Stereochemistry and Isomerism

The stereochemistry and potential for isomerism in this compound are primarily dictated by the planarity of the benzoxazole ring system and the rotational freedom of the phenyl group at the 2-position.

Theoretical studies on similar benzoxazole derivatives provide valuable insights. For instance, research on 2-(1,3-Benzoxazol-2(3H)-ylidene) derivatives has shown that while the presence of a pseudo-double bond might suggest the possibility of E/Z isomerism, high rotational barriers can prevent rapid interconversion. scielo.brscielo.br This leads to the observation of a single, most stable diastereoisomer in spectroscopic analyses. scielo.brscielo.br The stability of a particular isomer can be significantly influenced by intramolecular interactions, such as hydrogen bonding. scielo.brscielo.br

Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the potential energy surface associated with this rotation. This allows for the identification of the most stable conformation (the one with the lowest energy) and any rotational energy barriers.

A theoretical study on (2Z)-3-(6-methyl-1,3-benzoxazol-2-yl)prop-2-enoic acid, a derivative of the target compound, utilized DFT at the B3LYP/6-31G(d,p) level to investigate its structure. researchgate.net The study confirmed the presence of a Z isomer stabilized by an intramolecular hydrogen bond. researchgate.net While this compound itself does not have the same potential for this specific type of isomerism, this research highlights the utility of theoretical calculations in understanding the stereochemical preferences of substituted 6-methyl-benzoxazoles.

| Stereochemical Feature | Description | Theoretical Insight |

| Benzoxazole Ring | The fused benzene and oxazole rings form a rigid, planar system. | The planarity is a fundamental structural characteristic of the benzoxazole core. |

| Rotational Isomerism | Arises from the rotation of the 2-phenyl group around the C2-C(phenyl) single bond. | The energy of the molecule varies with the dihedral angle of this rotation. Computational methods can identify the most stable conformer(s). |

| Chirality | The molecule itself is achiral as it possesses a plane of symmetry. | Introduction of a chiral center, for example, through substitution on the methyl or phenyl groups, would lead to enantiomers. |

Photophysical Properties and Applications of 6 Methyl 2 Phenyl 1,3 Benzoxazole and Its Fluorescent Derivatives

Absorption and Emission Spectroscopy (UV-Vis Absorption, Fluorescence)

The photophysical properties of 2-phenyl-1,3-benzoxazole and its derivatives are characterized by their absorption of ultraviolet light and subsequent emission of fluorescent light. The specific wavelengths of absorption and emission are highly dependent on the molecular structure, including the nature and position of substituents on both the benzoxazole (B165842) and phenyl rings, as well as the solvent environment. researchgate.netnih.gov

Generally, these compounds exhibit strong fluorescence in the near-UV to blue region of the electromagnetic spectrum when in organic solutions. nih.gov For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO), a class closely related to PBO, show absorption maxima in the UVA region (320-400 nm). nih.gov Modifications to the PBO core, such as extending the π-conjugated system, can shift the absorption and emission to longer wavelengths. rsc.org

Studies on specific derivatives provide insight into these properties. For example, a series of 2-phenylbenzoxazole (B188899) derivatives bearing a methoxy (B1213986) group at the 5-position emit bright light in the solid state, ranging from violet to deep blue. nih.gov In contrast, analogous derivatives with a hydroxyl group at the same position are non-luminescent in the solid state, likely due to intermolecular hydrogen bonding. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and rationalize the absorption and emission spectra of these molecules, showing good agreement with experimental data. researchgate.net

| Compound/Derivative Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent/State |

| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) Derivatives | In UVA region (~320-400) | Varies (often large Stokes shift) | Various Solvents |

| 5-Methoxy-PBO Derivatives | Not specified | Violet to Deep Blue | Solid State |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | Not specified | Not specified | Not specified |

| Thiazole-based Boron Complexes | 402-417 | Red-shifted in solid state | DCM Solution |

| Dendrimers with HBO core | Not specified | Not specified | Benzene (B151609) |

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. For 2-phenyl-1,3-benzoxazole derivatives, this value can vary dramatically based on molecular structure and environment. nih.gov Many derivatives are known to be strongly emissive. rsc.org

For example, a study on dendrimers with a 2-(2'-hydroxyphenyl)benzoxazole (HBO) core found that the fluorescence quantum yield in benzene increased with the dendrimer generation, with values of 0.022, 0.030, and 0.038 for successive generations. nih.govacs.org This enhancement was attributed to the dendrimer structure affecting the balance between radiative and non-radiative decay pathways. nih.govacs.org In another study on a series of nine benzothiazole-based fluorophores, a related class of compounds, the quantum yields ranged from nearly zero ("dark") to almost 100% ("ultra-bright"), highlighting the profound impact of subtle substituent changes. nih.gov The solid-state quantum yields for some thiazole-boron complexes were found to be relatively weak (Φ = 0.07–0.25), a phenomenon attributed to aggregation-induced quenching. acs.org

| Compound/Derivative | Quantum Yield (Φf) | Conditions |

| HBO-core Dendrimer (Gen 1) | 0.022 | Benzene |

| HBO-core Dendrimer (Gen 2) | 0.030 | Benzene |

| HBO-core Dendrimer (Gen 3) | 0.038 | Benzene |

| Thiazole-Boron Complexes | 0.07 - 0.25 | Solid State (Thin Film) |

Stokes Shift Characteristics

The Stokes shift, the difference in wavelength between the positions of the band maxima of the absorption and fluorescence spectra, is a key feature of fluorescent molecules. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO) are particularly known for their large Stokes shifts. nih.govacs.org This large separation between excitation and emission wavelengths is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.

The large Stokes shift in HBO-type molecules is a direct consequence of the Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon excitation, the molecule undergoes a rapid tautomerization, creating an excited-state keto form which is structurally and electronically different from the ground-state enol form. nih.gov The fluorescence emission then occurs from this relaxed keto state back to its corresponding ground state, resulting in a significantly red-shifted emission compared to the initial absorption.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process central to the function of many fluorescent 2-phenyl-1,3-benzoxazole derivatives, particularly those with a hydroxyl group at the 2'-position of the phenyl ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO). rsc.orgnih.gov This ultrafast reaction involves the transfer of a proton from a donor (the hydroxyl group) to an acceptor (the nitrogen atom of the benzoxazole ring) within the same molecule upon photoexcitation. nih.govnih.gov

The process begins with the absorption of a photon by the ground-state enol tautomer, promoting it to an excited state. In this excited state, a rapid and often barrierless proton transfer occurs, forming an excited keto tautomer. nih.govnih.gov This keto form then relaxes to its ground state by emitting a photon, which is observed as a large Stokes-shifted fluorescence. nih.gov Finally, a reverse proton transfer in the ground state restores the initial enol form.

The efficiency and dynamics of the ESIPT process can be influenced by several factors. The presence of an intramolecular hydrogen bond is a structural prerequisite. nih.gov The surrounding environment, such as the solvent, can affect the process; for instance, conformational heterogeneity in the ground state can lead to more complex ESIPT dynamics in liquid solutions compared to a polymer film. nih.gov Furthermore, the introduction of electron-withdrawing or electron-donating groups can suppress or enhance the ESIPT process, thereby tuning the photophysical properties. nih.govnih.gov For example, decorating the hydroxyphenyl ring with electron-withdrawing groups like thiadiazole has been shown to inhibit the ESIPT process. nih.gov

Thermal and Photostability Research

Derivatives of 2-phenylbenzoxazole are generally recognized for their high photo- and thermal stability, which is a crucial attribute for their application in materials science. rsc.org This inherent robustness makes the PBO fragment a desirable building block for creating new molecules for photoluminescent materials. rsc.org

Studies on polyimides derived from benzoxazole monomers demonstrate excellent thermal stability. For instance, a polyimide synthesized from 5-amino-2(p-aminophenyl) benzoxazole and pyromellitic dianhydride showed decomposition temperatures above 500°C in air and 550°C in an argon atmosphere. nih.gov Similarly, thermally rearranged (TR) polybenzoxazoles, formed from precursor polyimides, exhibit distinct two-stage weight loss profiles in thermogravimetric analysis (TGA), with the first stage corresponding to the thermal rearrangement to the polybenzoxazole structure. acs.org

The photostability of these compounds is essential for their use as fluorophores. While detailed quantitative photostability studies on 6-methyl-2-phenyl-1,3-benzoxazole itself are not broadly available, the widespread and successful use of the PBO core in various applications, including as fluorescent probes and in OLEDs, attests to its general stability under light exposure. rsc.orgmdpi.com

Development of Fluorescent Probes and Sensors

The unique fluorescent properties of 2-phenyl-1,3-benzoxazole derivatives make them excellent candidates for the development of chemosensors. mdpi.com Their fluorescence can be designed to respond to the presence of specific analytes, such as metal ions or changes in the microenvironment, through mechanisms like fluorescence enhancement or quenching. mdpi.comgoogle.com

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole (HBO) are particularly well-suited for this purpose due to their ESIPT characteristics. The ESIPT process can be modulated by the binding of an analyte, leading to a detectable change in the fluorescence signal. For example, a benzoxazole-based fluorescent probe, [2-hydroxy-5-(3-hydroxy-3-methyl-1-butyne-1-yl)phenyl] benzoxazole, was developed for the selective recognition of zinc (Zn²⁺) and copper (Cu²⁺) ions. google.com This probe exhibited fluorescence enhancement in the presence of zinc ions and fluorescence quenching with copper ions, demonstrating high sensitivity and selectivity. google.com

Similarly, the protonation of the heterocyclic ring in certain derivatives can inhibit the ESIPT process, causing a "switch-on" of fluorescence. nih.gov This acidochromic behavior has been harnessed to create sensors for acid-base vapors and even for use as anti-counterfeiting agents. nih.gov The ability to modify the PBO structure allows for the targeted design of probes for various applications in environmental chemistry and biochemistry. mdpi.comgoogle.com

Integration in Optoelectronic Materials

The robust thermal stability and strong fluorescence of 2-phenyl-1,3-benzoxazole derivatives make them highly suitable for integration into optoelectronic materials, most notably in Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com In OLEDs, these materials can function as the emitting layer, where electrical energy is converted into light.

Benzophenone-based derivatives, a related class of compounds, have been extensively studied for OLED applications, serving as both emitters and host materials. mdpi.com Their molecular structure allows for the development of materials with thermally activated delayed fluorescence (TADF), a mechanism that can lead to exceptionally high external quantum efficiencies in OLED devices. mdpi.com

While specific data on this compound in OLEDs is limited, the broader family of benzoxazoles has seen successful application. For example, OLEDs using carbazole (B46965) derivatives as the emitting material have achieved high luminance (up to 4130 cd/m²) and impressive external quantum efficiencies (up to 9.5%). nih.gov The versatility and stability of the benzoxazole core continue to make it a promising platform for designing new and efficient materials for next-generation displays and solid-state lighting. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Insights for Benzoxazole Scaffolds

General Principles of Benzoxazole (B165842) SAR for Biological Activity

The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. researchgate.netwikipedia.org Its aromatic and heterocyclic nature provides a stable yet reactive framework that can be functionalized at multiple positions to modulate its physicochemical properties and biological activity. wikipedia.org The wide therapeutic potential of benzoxazole derivatives is attributed to the favorable interactions of the benzoxazole moiety with various protein targets. researchgate.net The nitrogen and oxygen atoms within the benzoxazole structure can act as hydrogen bond acceptors, facilitating interactions with polar regions of biological macromolecules. researchgate.net

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system and any appended groups. A strong structure-activity relationship has been observed, with the C-2 and C-5 positions being particularly critical for influencing the pharmacological profile. nih.gov Generally, the introduction of various substituents can enhance activities such as antimicrobial and antiproliferative effects. researchgate.net

Influence of Substituents at Specific Positions (C-2, C-5, C-6, Phenyl Ring Substitutions) on Activity Profiles

Systematic modifications of the benzoxazole scaffold have provided valuable insights into the structural requirements for various biological activities.

C-2 Position: The C-2 position is a key site for modification, and substitution at this position, particularly with aryl groups, can significantly enhance biological activity. nih.gov For instance, the introduction of a thiophene (B33073) substituent at the C-2 position has been shown to increase antibacterial activity against E. coli. researchgate.net The nature of the substituent on the 2-phenyl ring is also crucial; electron-donating groups tend to increase fluorescence quantum yield with solvent polarity, while electron-acceptor groups have the opposite effect. researchgate.net

C-5 Position: Substitution at the C-5 position of the benzoxazole ring has a notable impact on potency and activity. The introduction of a halogen, such as chlorine, at this position has been found to increase potency for the 5-HT3 receptor and lower intrinsic activity in a series of benzoxazole derivatives. nih.gov Similarly, substitution with a halogen atom, a hydroxyl group, or a methyl group at the C-5 position can lead to enhanced antiproliferative activity. nih.gov

C-6 Position: The introduction of substituted phenyl, pyridyl, and fused heterocyclic groups at the 6-position of the 4-azabenzoxazole core has yielded compounds with good histamine (B1213489) H3 antagonist activity. nih.gov

Phenyl Ring Substitutions: For 2-phenylbenzoxazole (B188899) derivatives, the substitution pattern on the phenyl ring is a critical determinant of activity. For example, in a series of alanine (B10760859) derivatives, substituents on the phenyl ring influence the charge transfer characteristics and photophysical properties. researchgate.net In another study, derivatives with a methoxy (B1213986) group at position 3 of the phenyl ring generally exhibited higher antiproliferative activity. nih.gov

The following table summarizes the influence of substituents at various positions on the activity of benzoxazole derivatives.

Table 1: Influence of Substituents on Benzoxazole Activity| Position | Substituent Type | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| C-2 | Thiophene | Increased antibacterial activity against E. coli | researchgate.net |

| C-2 | Phenyl | Generally enhances biological activity | nih.gov |

| C-5 | Chlorine | Increased potency for 5-HT3 receptor | nih.gov |

| C-5 | Halogen, Hydroxyl, Methyl | Enhanced antiproliferative activity | nih.gov |

| C-6 | Phenyl, Pyridyl | Good histamine H3 antagonist activity | nih.gov |

| Phenyl Ring (at C-2) | Methoxy (at position 3) | Higher antiproliferative activity | nih.gov |

| Phenyl Ring (at C-2) | Electron-donating groups | Increased fluorescence quantum yield with solvent polarity | researchgate.net |

| Phenyl Ring (at C-2) | Electron-accepting groups | Decreased fluorescence quantum yield with solvent polarity | researchgate.net |

Mechanistic Research in Biological Systems

The diverse biological effects of benzoxazole derivatives stem from their ability to interact with a range of molecular targets and modulate various cellular processes.

DNA Gyrase: Benzothiazole-based inhibitors, which are structurally related to benzoxazoles, have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV. acs.orgnih.govnih.govrsc.org These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial agents. nih.gov The inhibitors bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function. nih.gov For example, a benzothiazole (B30560) derivative with a low molecular weight of 383 Da exhibited potent inhibitory activity on E. coli gyrase with an IC50 value of 9.5 nM. acs.org

NAMPT (Nicotinamide Phosphoribosyltransferase): Cancer cells have a high demand for NAD+, and the inhibition of NAMPT, a key enzyme in the NAD+ salvage pathway, is a promising anti-cancer strategy. nih.gov Small molecule inhibitors of NAMPT can lead to NAD+ depletion and subsequent cancer cell death. nih.gov However, resistance can develop through mechanisms such as the upregulation of the de novo NAD+ synthesis pathway or mutations in the NAMPT gene itself. nih.gov The discovery that the seminal NAMPT inhibitor FK866 has a one-digit nanomolar potency spurred significant research in this area. frontiersin.org

Benzoxazole derivatives have been identified as antagonists of the P2Y14 receptor (P2Y14R), which is involved in inflammatory processes. nih.gov Through virtual screening and subsequent biological evaluation, novel benzoxazole-based P2Y14R antagonists have been discovered. nih.gov One potent antagonist, compound 8 from a study, exhibited an IC50 of 2 nM. nih.gov Molecular modeling suggests that these antagonists interact with key residues in the receptor's binding pocket, such as Arg253 and Gln260. nih.gov A triazole moiety has also been explored as a bioisosteric replacement for the naphthoic acid core of a known potent P2Y14R antagonist, leading to the development of new antagonist series. acs.org

Some benzazole derivatives have been investigated for their ability to interact with DNA. The proposed mechanism for some antineoplastic drugs, such as 3-nitrobenzothiazolo[3,2-alpha]quinolinium chloride (NBQ-2), involves intercalation into the DNA double helix. nih.gov However, studies on structural analogs have suggested that DNA binding may not be the primary mechanism of action for this family of compounds, as some highly cytotoxic analogs were found to be poor DNA intercalators. nih.gov This indicates that other mechanisms, independent of direct DNA interaction, are likely responsible for their biological effects. nih.gov

Benzoxazole derivatives can exert their biological effects by modulating various cellular signaling pathways.

Apoptosis and Cell Cycle Arrest: A benzoxazole derivative, K313, has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in leukemia and lymphoma cells. nih.gov This was associated with the activation of caspases and a decrease in the mitochondrial membrane potential. nih.gov Another study on benzoxazole-based dual PPARα/γ antagonists found that the most potent compound induced concentration-dependent activation of caspases and cell-cycle arrest in colorectal cancer cell lines. nih.gov

mTOR/p70S6K Pathway: The benzoxazole derivative K313 was also found to suppress the mTOR/p70S6K pathway by downregulating the phosphorylation of p70S6K, a protein crucial for cell survival and cell cycle progression. nih.gov

VEGFR-2 Inhibition: A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Several of these compounds displayed excellent cytotoxic activity against colon and breast cancer cell lines, with the most potent being a strong inhibitor of VEGFR-2 activity. nih.gov

5-Lipoxygenase Inhibition: Some benzoxazole derivatives have been designed and synthesized as 5-lipoxygenase (5-LOX) inhibitors, which are involved in the inflammatory cascade. elsevierpure.com

The following table summarizes the modulation of cellular pathways by specific benzoxazole derivatives.

Emerging Research Applications and Future Directions for 6 Methyl 2 Phenyl 1,3 Benzoxazole

Potential in Advanced Materials Science

The unique structural and electronic properties of benzoxazole (B165842) derivatives make them prime candidates for the development of advanced materials. chemimpex.com The 6-Methyl-2-phenyl-1,3-benzoxazole structure, with its fused ring system and potential for extended conjugation, is being explored for applications in organic electronics and photoluminescent materials.

Research has shown that benzoxazole-containing compounds can be utilized in the creation of organic light-emitting diodes (OLEDs). nih.gov For instance, methyl 1,3-benzoxazole-2-carboxylate has been used to complex with europium, resulting in a highly efficient electroluminescent layer. nih.gov This highlights the potential of the benzoxazole core, which is present in this compound, to be a foundational component in the design of new materials for electronic displays and lighting applications.

Furthermore, the fluorescent properties of benzoxazoles make them suitable for use as fluorescent labels and in sensor technologies. mdpi.com The specific substitutions on the this compound molecule can be tuned to modulate its photophysical characteristics, such as absorption and emission wavelengths, which is a key area of investigation for creating materials with tailored optical properties. chemimpex.com

Role in Agrochemical Development (e.g., Herbicidal, Insecticidal Agents)

The benzoxazole moiety is a recognized pharmacophore in the development of new agrochemicals, demonstrating a wide spectrum of biological activities, including herbicidal and insecticidal properties. mdpi.comnih.gov The exploration of this compound and its derivatives in this field is a promising area of research.

Herbicidal Activity: Benzoxazole derivatives have been successfully commercialized as herbicides. mdpi.com For example, metamifop (B125954) and fenoxaprop-p-ethyl (B1329639) are known acetyl-coenzyme A carboxylase inhibitors that effectively control grass weeds by disrupting fatty acid synthesis in plants. mdpi.com While specific herbicidal data for this compound is not extensively documented in the provided results, the general efficacy of the benzoxazole scaffold suggests that this compound could serve as a valuable template for developing new herbicidal agents. Research into related structures, such as 6-indazolyl-2-picolinic acids, has shown excellent herbicidal effects, indicating that modifications to the core structure can lead to potent weed control. mdpi.com

Insecticidal and Other Agrochemical Activities: Beyond herbicides, benzoxazoles have demonstrated potential as insecticides and fungicides. mdpi.comnih.gov For example, certain novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives have shown broad-spectrum antibacterial activity. nih.gov One derivative, in particular, exhibited significant activity against the enterobacter Pseudomonas aeruginosa. nih.gov Another derivative was found to be active against the yeast Candida albicans. nih.gov This underscores the potential of the 6-methyl-benzoxazole core in developing agents to protect crops from a variety of pests and diseases. The stable and easily modifiable nature of the benzoxazole structure makes it an attractive starting point for the discovery of new and effective agrochemicals. mdpi.com

Theoretical Predictions for Novel Derivatization and Functionalization

The versatility of the benzoxazole scaffold lends itself to extensive theoretical and computational studies to predict the properties of new derivatives. mdpi.com For this compound, in silico methods can guide the synthesis of novel compounds with enhanced biological or material properties.

Molecular docking studies are a powerful tool to predict the interaction of benzoxazole derivatives with specific biological targets. For instance, a newly synthesized 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole was evaluated in silico, suggesting its potential as an anaplastic lymphoma kinase (ALK) inhibitor, a target in cancer therapy. mdpi.com This same approach can be applied to this compound to explore its potential against various agricultural pests' biological pathways or to design new materials with specific electronic properties.

Structure-activity relationship (SAR) studies, often complemented by computational analysis, are crucial for optimizing the activity of benzoxazole derivatives. For example, in the development of anti-inflammatory agents, 3D QSAR studies have been used to understand how different substituents on the 2-(2-arylphenyl)benzoxazole core affect its selectivity for the COX-2 enzyme. acs.org Similar theoretical investigations on this compound could predict how modifications at the methyl and phenyl positions, as well as on the benzoxazole ring itself, would impact its herbicidal, insecticidal, or material science applications. The ability to perform electrophilic substitution and other chemical reactions on the benzoxazole ring provides a wide chemical space for designing novel functionalized molecules.

Challenges and Opportunities in Benzoxazole Research and Development

Despite the significant potential of benzoxazole derivatives, including this compound, researchers face several challenges and opportunities in this field.

Challenges:

Synthesis: While numerous methods exist for synthesizing benzoxazoles, developing facile, cost-effective, and environmentally friendly ("green") approaches remains a key challenge. nih.govresearchgate.net

Resistance: In the context of agrochemicals, the development of resistance in pests and weeds to existing treatments is a constant concern, necessitating the continuous discovery of new compounds with novel modes of action. mdpi.com

In Vivo Activity: Some derivatives with promising in vitro results may exhibit poor activity in living organisms, highlighting the need for improved drug delivery systems or structural modifications to enhance bioavailability. researchgate.net

Opportunities:

Scaffold Hopping and Hybridization: The benzoxazole core can be combined with other pharmacophores to create hybrid molecules with enhanced or novel activities. This approach has been successful in designing potential anticancer agents.

New Biological Targets: Continued research can identify new biological targets for benzoxazole derivatives in both medicine and agriculture, expanding their application scope.

Advanced Computational Tools: The increasing sophistication of computational chemistry and machine learning can accelerate the design and prediction of the properties of new benzoxazole derivatives, making the discovery process more efficient.

Q & A

Q. How are reaction intermediates characterized during scale-up synthesis?

- Methodological Answer : Monitor intermediates (e.g., Schiff bases) via TLC (silica gel, ethyl acetate/hexane) and isolate via flash chromatography. LC-MS confirms intermediate masses (e.g., [M+Na] at m/z 248.1). Kinetic studies (HPLC) optimize reaction time to 3h for 90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.